![molecular formula C20H23ClN2O3S B2884682 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034459-08-8](/img/structure/B2884682.png)
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone
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Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of related compounds to the specified chemical have been studied. For instance, Matsuo, Taniguchi, and Ueda (1982) explored the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting their similar effects to diazepam in causing taming and anticonvulsant effects in mice (Matsuo, Taniguchi, & Ueda, 1982).
2. Photochemical Electron-Transfer Reactions
Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to the specified compound. Their research contributes to understanding the reactivity of these compounds under photoexcited conditions (Mattes & Farid, 1986).
3. Clathrate Formation and Molecular Interactions
The role of edge-to-face interaction between aromatic rings in clathrate formation of related derivatives has been studied by Eto et al. (2011). This research provides insights into the molecular interactions and structural features of similar compounds (Eto et al., 2011).
4. N-Protecting Group Studies
Research by Grunder-Klotz and Ehrhardt (1991) on using the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives relates to the structural modification and protection of compounds similar to the specified chemical (Grunder-Klotz & Ehrhardt, 1991).
5. Catalytic Hydrogenations
The use of Ir(I) complexes with similar compounds in catalytic hydrogenations was explored by Guerriero et al. (2011). This study adds to the understanding of the catalytic potential of such compounds in organic synthesis (Guerriero et al., 2011).
6. Spectroscopic and Quantum Chemical Studies
Shahana and Yardily (2020) carried out spectroscopic characterization and quantum chemical studies on structurally similar compounds. Their research provides valuable information on the molecular structure and properties of these compounds (Shahana & Yardily, 2020).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSXMQBWZBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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